![molecular formula C13H16N2OS B3157925 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one CAS No. 854107-53-2](/img/structure/B3157925.png)
3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one
Übersicht
Beschreibung
3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one is a thiazolidinone derivative with a wide range of applications in the pharmaceutical, agrochemical and chemical industries. It is a versatile compound that has been used in a variety of research applications and has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Pharmacological Potential
Thiazolidin-4-ones are pivotal in medicinal chemistry due to their versatile biological activities. A review by Mech, Kurowska, and Trotsko (2021) elucidates the extensive biological activities of thiazolidin-4-ones, covering antioxidants, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The study highlights the influence of substituents on the molecules' bioactivity, offering insights for optimizing these compounds as drug agents (Mech, Kurowska, & Trotsko, 2021).
Synthetic Development and Green Methodologies
The synthetic evolution and methodologies of 1,3-thiazolidin-4-ones, including green chemistry approaches, are thoroughly reviewed by Santos, Jones Junior, and Silva (2018). This review traces the development from classical isosteres to the synthesis of functionally analogous compounds, emphasizing the biological importance of these nuclei in pharmaceuticals. It also discusses the shift towards environmentally conscious synthesis methods, reflecting on the depletion of Earth's resources and the need for sustainable practices (Santos, Jones Junior, & Silva, 2018).
QSAR Studies and Anticancer Activity
Devinyak, Zimenkovsky, and Lesyk (2013) present a comprehensive review of QSAR studies on 4-thiazolidinones, with a focus on anticancer activity. The review not only explores the technical aspects of QSAR models but also emphasizes their interpretative side, providing a foundation for designing novel anticancer agents based on the 4-thiazolidinone scaffold (Devinyak, Zimenkovsky, & Lesyk, 2013).
PTP 1B Inhibition for Diabetes Management
A mini-review by Verma, Yadav, and Thareja (2019) focuses on the application of 2,4-thiazolidinediones as PTP 1B inhibitors, offering a promising avenue for treating type 2 diabetes mellitus (T2DM) by enhancing insulin sensitivity. The review highlights the structural optimization of the thiazolidinedione (TZD) scaffold to design potent PTP 1B inhibitors, contributing to the development of novel therapeutic agents for T2DM management (Verma, Yadav, & Thareja, 2019).
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-8-14-13-15(12(16)9-17-13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBHACSOBWDLDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)CS1)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.